3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, substituted with a 4-fluorophenyl group at the 3-position and a phenethyl group at the 7-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates to form the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. The key steps in the synthesis may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization to Form the Pyrido[3,4-e]pyrimidine Core: This step often involves the condensation of the pyrazole intermediate with a suitable pyridine derivative under acidic or basic conditions.
Introduction of Substituents: The 4-fluorophenyl and phenethyl groups can be introduced through nucleophilic substitution or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products
Scientific Research Applications
3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes, receptors, and cellular pathways, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound can be used as a chemical probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Pharmaceutical Development: The compound’s pharmacokinetic and pharmacodynamic properties are evaluated to assess its suitability as a drug candidate. This includes studies on absorption, distribution, metabolism, and excretion (ADME).
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Inhibition or Activation of Pathways: By interacting with key proteins or signaling molecules, the compound can inhibit or activate specific pathways, leading to therapeutic effects.
Induction of Apoptosis: In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds feature an additional triazole ring, which can influence their interactions with biological targets and their overall pharmacological profile.
The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17FN4O |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-11-(2-phenylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H17FN4O/c24-18-8-6-17(7-9-18)19-15-26-28-21-11-13-27(12-10-16-4-2-1-3-5-16)23(29)20(21)14-25-22(19)28/h1-9,11,13-15H,10,12H2 |
InChI Key |
JKBVCAXSVQVFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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